molecular formula C10H9NO B2792399 3-Methylidene-1-phenylazetidin-2-one CAS No. 69193-55-1

3-Methylidene-1-phenylazetidin-2-one

Cat. No.: B2792399
CAS No.: 69193-55-1
M. Wt: 159.188
InChI Key: VJCLLNXQSYQNOV-UHFFFAOYSA-N
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Description

3-Methylidene-1-phenylazetidin-2-one is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol. It is a white crystalline powder with a melting point of 61-63°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-1-phenylazetidin-2-one typically involves the cyclization of phenylacetyl chloride with ammonia or an amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of an intermediate compound followed by cyclization and purification steps. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1-phenylazetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phenylacetic acid derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted azetidin-2-ones.

Scientific Research Applications

3-Methylidene-1-phenylazetidin-2-one has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methylidene-1-phenylazetidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes.

Comparison with Similar Compounds

3-Methylidene-1-phenylazetidin-2-one is similar to other azetidin-2-ones, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Azetidin-2-one derivatives: These compounds share the azetidin-2-one core but differ in their substituents and functional groups.

  • Phenylacetyl derivatives: These compounds contain the phenylacetyl group but may have different ring structures or substituents.

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Properties

IUPAC Name

3-methylidene-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-11(10(8)12)9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLLNXQSYQNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.05 g (50 mmol) 3-Bromo-2-bromomethyl-N-phenylpropionamide were dissolved in 250 ml dichloromethane and added to a solution of 30 g sodium hydroxide in 30 ml water. 1.6 g Benzyltriethylammonium chloride were added and the mixture was vigorously stirred for 7 hours. The suspension was then poured on 200 ml ethyl acetate, and the organic phases were separated, washed twice with 150 ml water and dried over magnesium sulfate. Evaporation of the solvent yielded 8.3 g of an oil which was purified by chromatography on silica gel (eluent: dichloromethane). Yield: 8.0 g (100%) M.p. 57°-58° C. Microanalysis: C10H9NO calc. C 75.45 H 5.70 N 8.80 found C 75.06 H 5.76 N 8.71
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
catalyst
Reaction Step Four
Name

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